molecular formula C13H14F3NO B2502012 N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2325237-16-7

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2502012
CAS No.: 2325237-16-7
M. Wt: 257.256
InChI Key: CUIQRTJNSSZKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide is an organic compound characterized by the presence of a cyclopropyl group attached to a propanamide backbone, with a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the reaction of cyclopropylamine with 3-[4-(trifluoromethyl)phenyl]propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use, with ongoing research aimed at elucidating these mechanisms in greater detail.

Comparison with Similar Compounds

Similar Compounds

    N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: Shares the trifluoromethyl-substituted phenyl ring but differs in the presence of a cyano group and methacrylamide backbone.

    Flutamide: An anti-androgen drug with a similar trifluoromethyl-substituted phenyl ring, used in the treatment of prostate cancer.

    3-(3-Chloro-4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)propanamide: Another propanamide derivative with different substituents on the phenyl ring.

Uniqueness

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-4-1-9(2-5-10)3-8-12(18)17-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIQRTJNSSZKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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